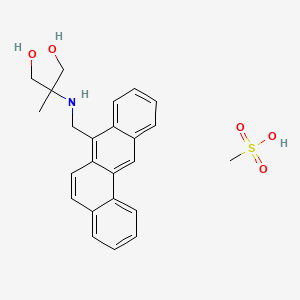![molecular formula C13H18ClNO4 B14320434 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid CAS No. 112451-00-0](/img/structure/B14320434.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-2-azabicyclo[410]heptane;perchloric acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation and radical initiators for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as nitric oxide synthase. The compound’s bicyclic structure allows it to inhibit the activity of this enzyme, thereby reducing the production of nitric oxide . This mechanism is of particular interest in the context of inflammatory diseases and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another azabicyclo compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure and is used in similar synthetic applications.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in medicinal chemistry.
Propriétés
Numéro CAS |
112451-00-0 |
|---|---|
Formule moléculaire |
C13H18ClNO4 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid |
InChI |
InChI=1S/C13H17N.ClHO4/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11;2-1(3,4)5/h2-4,6-7,12H,5,8-10H2,1H3;(H,2,3,4,5) |
Clé InChI |
WOEHABQQTCDMJY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2C1(C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



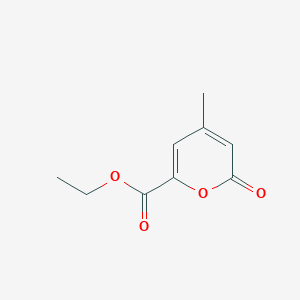
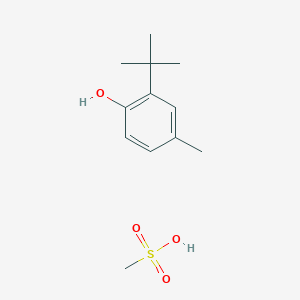
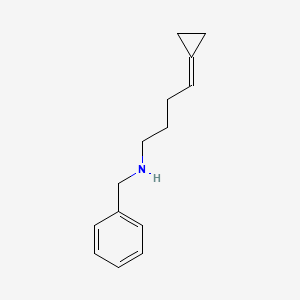
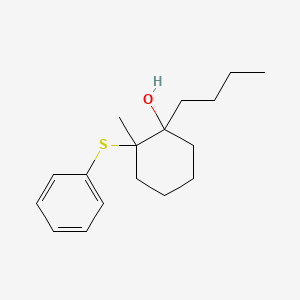

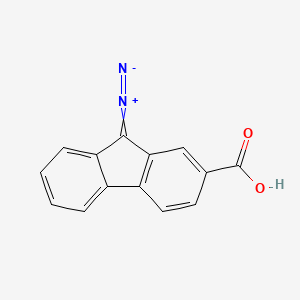
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

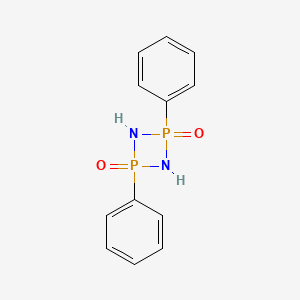
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
